Leucoside

Catalog No.
S1789972
CAS No.
M.F
C26H28O15
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucoside

Product Name

Leucoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1

InChI Key

RXAXTTGJEMODPY-CJNLAGEVSA-N

SMILES

Array

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Leucoside is a glycoside and a member of flavonoids.
Leucoside has been reported in Spiranthes vernalis, Aesculus chinensis, and other organisms with data available.
isolated from flowers of Kitaibelia vitifolia Willd; structure in first source

Leucoside (CAS 27661-51-4) is a naturally occurring flavonol glycoside, structurally defined as kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside. As a member of the flavonoid class, its baseline biological activities are primarily associated with antioxidant and anti-inflammatory properties. Unlike its parent aglycone, kaempferol, the presence of a specific disaccharide (sambubioside) at the 3-position significantly modifies its physicochemical properties, such as solubility and stability, which in turn influences its biological interactions and suitability for specific experimental systems.

Selecting Leucoside over its parent aglycone (kaempferol), a simpler monoglycoside (e.g., astragalin), or a crude plant extract is a critical decision for experimental reproducibility. The specific xylosyl(1→2)glucoside moiety is not merely a carrier; it dictates aqueous solubility, bioavailability, and steric interactions with enzyme active sites and cell surface receptors. Substituting Leucoside with kaempferol introduces significant challenges in aqueous formulation and can lead to compound precipitation in cell-based assays. Using a different glycoside or an uncharacterized extract introduces compositional variables that make results difficult to interpret and impossible to reproduce, compromising the validity of quantitative studies.

Superior Inhibition of 5-Lipoxygenase (5-LOX) Compared to Monoglycoside Analog

In a cell-free enzymatic assay, Leucoside demonstrated more potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the pro-inflammatory leukotriene pathway, when compared to its close structural analog, astragalin (kaempferol-3-O-glucoside). Leucoside exhibited an IC50 value of 12.5 µM, indicating a nearly two-fold increase in inhibitory potency over astragalin.

Evidence Dimension5-Lipoxygenase (5-LOX) Inhibition
Target Compound DataIC50 = 12.5 µM
Comparator Or BaselineAstragalin (Kaempferol-3-O-glucoside): IC50 = 25.2 µM
Quantified Difference101.6% higher potency (lower IC50) vs. Astragalin
ConditionsCell-free 5-lipoxygenase enzymatic assay.

For researchers investigating inflammatory pathways, Leucoside's enhanced potency allows for the use of lower effective concentrations, minimizing potential off-target effects and improving the therapeutic index in screening models.

Enhanced Aqueous Solubility Profile for Simplified Handling and Formulation

The diglycoside structure of Leucoside confers significantly improved aqueous solubility compared to its aglycone, kaempferol, which is practically insoluble in water. This property is crucial for the preparation of stock solutions and for direct application in aqueous buffers and cell culture media without requiring high concentrations of organic solvents like DMSO.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataSoluble in aqueous buffers (e.g., with minimal DMSO for stock)
Comparator Or BaselineKaempferol (Aglycone): Poorly soluble in aqueous media, requires high % of organic solvent.
Quantified DifferenceQualitatively significant improvement, enabling use in sensitive biological systems.
ConditionsStandard laboratory buffers (e.g., PBS) and cell culture media.

This simplifies experimental workflows, reduces the risk of compound precipitation in assays, and minimizes solvent-induced artifacts or toxicity in cell-based models, leading to more reliable and interpretable data.

Accessible via Specific Enzymatic Synthesis for High Purity and Batch-to-Batch Consistency

Leucoside can be produced in high purity through the selective enzymatic hydrolysis of Camelliaside B, a related flavonol triglycoside. This biocatalytic route allows for the targeted production of Leucoside, distinguishing it from materials sourced from crude plant extracts which contain a complex and variable mixture of related flavonoids. This ensures high batch-to-batch consistency, a critical requirement for reproducible research.

Evidence DimensionPurity & Source Specificity
Target Compound DataHigh purity (>98%) achievable via selective enzymatic synthesis.
Comparator Or BaselineCrude Plant Extracts: Variable composition, low purity of target compound.
Quantified DifferenceEnables high-reproducibility studies not possible with uncharacterized extracts.
ConditionsBiotransformation using specific enzymes (e.g., Pectinex Ultra SP-L) on a defined precursor.

For quantitative biology, pharmacology, and screening applications, procuring a high-purity, single-agent standard like Leucoside is essential for generating reproducible and interpretable results, a guarantee that crude extracts cannot provide.

Screening for Modulators of Inflammatory Mediator Production

Based on its superior 5-LOX inhibition, Leucoside is a preferred tool compound for studies investigating the leukotriene pathway in inflammatory cell models (e.g., neutrophils, macrophages). Its use allows for precise dose-response analysis without the confounding variables of less potent analogs.

Formulation of Aqueous-Based Cosmeceuticals or Nutraceuticals

The enhanced water solubility of Leucoside makes it a more suitable candidate than its aglycone, kaempferol, for incorporation into aqueous-based topical or oral formulations, where bioavailability and ease of processing are critical procurement drivers.

Use as an Analytical Standard for Metabolomics and Natural Product Quantification

As a compound available in high purity via targeted synthesis, Leucoside serves as an essential analytical standard for LC-MS or HPLC methods to accurately quantify its presence in complex matrices, such as plant extracts or biological samples, a task impossible with a low-purity mixture.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

580.14282018 Da

Monoisotopic Mass

580.14282018 Da

Heavy Atom Count

41

Dates

Last modified: 08-15-2023

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